molecular formula C16H12Cl2N2O3S B2961504 2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-94-3

2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

Cat. No.: B2961504
CAS No.: 339016-94-3
M. Wt: 383.24
InChI Key: BOBZCOOPZYHDGS-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,3-dichlorophenyl core linked via a sulfonamide group to a methyl-substituted isoxazole ring. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including antimicrobial and chemokine receptor antagonism .

Properties

IUPAC Name

2,3-dichloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c17-13-7-4-8-15(16(13)18)24(21,22)19-10-12-9-14(20-23-12)11-5-2-1-3-6-11/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBZCOOPZYHDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the phenyl group. The dichlorobenzene ring is then attached, and finally, the sulfonamide group is introduced. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile .

Scientific Research Applications

2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,3-Dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide with Analogs

Compound Name / ID (Evidence) Heterocyclic Substituent Key Substituents on Heterocycle Molecular Formula Molecular Weight (g/mol) Biological Activity (if reported)
Target Compound 3-Phenyl-5-isoxazolylmethyl Phenyl at position 3 C₁₆H₁₃Cl₂N₃O₃S* ~410.3* Not explicitly reported (inferred antifungal/antimicrobial)
N-(2-(1H-Pyrazol-1-yl)phenyl) derivative [14] (5) 1H-Pyrazol-1-yl None C₁₅H₁₂Cl₂N₃O₂S 393.25 CCR4 antagonism
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl) [15] (5) 1H-1,2,4-Triazol-1-yl None C₁₄H₁₁Cl₂N₄O₂S 394.23 CCR4 antagonism
N-(2-(Oxazol-5-yl)phenyl) [17] (5) Oxazol-5-yl None C₁₅H₁₁Cl₂N₂O₃S 394.23 CCR4 antagonism
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl) [11a] (2) Benzo[d]isoxazol-5-yl Ethyl, methoxy C₁₂H₁₅N₂O₃S 283.32 Not explicitly reported (synthetic intermediate)
3-Acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)... [9] Isoxazole-oxadiazole hybrid Cyclopropyl, acetyl C₁₇H₁₆N₄O₅S 388.40 Not reported

*Calculated based on molecular formula.

Antifungal Activity

  • Phthalazinone-based sulfonamides () with substituted imino groups exhibit superior antifungal activity against Candida albicans (MIC ≤6.2–25 µg/mL) compared to fluconazole. The absence of a methyl group at position 4 of the phthalazinone ring enhances potency .
  • Triazole-containing sulfonamides () like fluconazole derive activity from dual triazole rings, whereas the target compound substitutes triazole with a phenyl-isoxazole group.

Chemokine Receptor Antagonism

  • Pyrazole and triazole derivatives () act as CCR4 antagonists, with activity influenced by heterocycle polarity and bulk. For example, compound [14] (pyrazole-substituted) shows moderate receptor binding, while oxazole derivatives ([17]) exhibit comparable efficacy.

Physicochemical Properties

  • The target compound’s phenyl-isoxazole substituent increases molecular weight (~410 g/mol) compared to simpler analogs (e.g., [11a], 283 g/mol), which may impact bioavailability. The dichlorophenyl group contributes to high hydrophobicity, likely requiring formulation adjustments for optimal pharmacokinetics .

Research Findings and Implications

  • Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution between 2,3-dichlorobenzenesulfonyl chloride and 3-phenyl-5-isoxazolylmethylamine, analogous to methods in and .
  • Therapeutic Potential: While direct data are lacking, structural parallels to antifungal phthalazinones () and CCR4 antagonists () suggest dual therapeutic applications. Further in vitro screening is recommended to validate these hypotheses.
  • SAR Insights : The phenyl group on the isoxazole ring may confer steric hindrance, affecting target binding. Comparative studies with unsubstituted isoxazole derivatives (e.g., [17]) could clarify its role in activity .

Biological Activity

2,3-Dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dichlorobenzene moiety and an isoxazole ring, which contributes to its biological properties. The structural formula can be represented as follows:

C14H12Cl2N2O2S\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Key Characteristics

  • Molecular Weight : 340.22 g/mol
  • CAS Number : [Not specified]
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure have been reported to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can inhibit the expression of cyclooxygenase (COX) enzymes and reduce the secretion of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human cell lines.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on human endothelial cells showed that treatment with the compound resulted in decreased levels of IL-6 and IL-8, indicating its potential as an anti-inflammatory agent .
  • Animal Models : In vivo experiments using murine models have demonstrated that administration of this compound significantly reduced inflammation markers following induced arthritis .
  • Comparative Analysis : A comparative study with other sulfonamide derivatives revealed that this compound exhibited superior activity against certain bacterial strains while maintaining lower cytotoxicity towards human cells .

Data Table: Biological Activity Summary

Activity TypeEffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced IL-6 and TNF-α levels
CytotoxicityLow cytotoxicity in human cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide and its analogs?

  • Methodology : Use 2,3-dichlorobenzenesulfonyl chloride as a starting material, reacting it with substituted amines under controlled conditions (e.g., methanol reflux with catalytic acetic acid). For example, coupling with 3-phenyl-5-isoxazolylmethylamine requires stoichiometric optimization to avoid side reactions like over-sulfonylation .
  • Validation : Confirm purity via melting point analysis (e.g., 152–154°C for analogous compounds) and spectroscopic techniques (NMR, FT-IR) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks . For example, planar deviations (<0.02 Å) and dihedral angles between aromatic systems (e.g., 16.83°–80.41°) confirm conformational stability .
  • Tools : Use WinGX for data integration and validation of crystallographic parameters (e.g., R-factors < 5%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Use MES (maximal electroshock) models for anticonvulsant activity or CCR4 antagonism assays (IC50 determination via competitive binding). For sulfonamide derivatives, prioritize enzyme inhibition studies (e.g., carbonic anhydrase) with IC50 values <10 µM indicating high potency .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the optimization of this compound’s bioactivity?

  • Methodology : Synthesize analogs with variations in the isoxazole ring (e.g., triazole or oxadiazole substitutions) and compare binding affinities. For instance, replacing the isoxazole with a pyrazole moiety increased CCR4 antagonism by 2-fold in analogous compounds .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What computational approaches predict intermolecular interactions in crystal packing?

  • Methodology : Perform graph-set analysis (e.g., S(6) motifs) to map hydrogen-bonding networks and use density functional theory (DFT) to calculate π–π stacking energies (e.g., 3.79 Å centroid distances in dimers ).
  • Tools : Combine Mercury (crystal packing visualization) with Gaussian09 for energy minimization .

Q. How can conflicting data on biological activity be resolved?

  • Case Study : If a derivative shows high in vitro activity but poor in vivo efficacy, investigate metabolic stability via liver microsome assays. For example, methyloxadiazole-substituted analogs exhibited improved bioavailability due to reduced CYP3A4-mediated oxidation .
  • Validation : Cross-validate using molecular docking (AutoDock Vina) to assess target binding vs. off-target interactions .

Q. What strategies mitigate challenges in crystallizing sulfonamide derivatives?

  • Methodology : Optimize solvent polarity (e.g., methanol/water mixtures) and employ slow evaporation. For hygroscopic compounds, use sealed capillaries during SC-XRD data collection.
  • Example : Crystals of related sulfonamides formed stable dimers via N–H···N and O–H···O interactions, enabling high-resolution refinement (Rint < 0.05) .

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